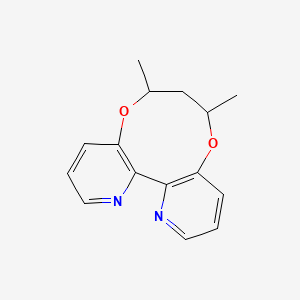
(Rax,S,S)-C3-ACBP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rax,S,S)-C3-ACBP is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its axial chirality and the presence of multiple chiral centers, making it a valuable ligand in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rax,S,S)-C3-ACBP typically involves the use of rhodium-catalyzed reactions. One of the most common methods is the direct hydrosulfonylation of allenes and alkynes using commercially available sodium sulfinates. This reaction is highly regio- and enantioselective, achieving high yields and enantiomeric excess . The reaction conditions are mild, often carried out at room temperature in solvents like dichloromethane (DCM) with the presence of a chiral ligand such as (Rax,S,S)-StackPhim .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial synthesis is maintaining the high enantioselectivity and yield observed in laboratory conditions.
Chemical Reactions Analysis
Types of Reactions
(Rax,S,S)-C3-ACBP undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol or sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound.
Major Products
The major products formed from these reactions include chiral sulfoxides, sulfones, thiols, and sulfides, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
(Rax,S,S)-C3-ACBP has a wide range of applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which (Rax,S,S)-C3-ACBP exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets include various transition metals such as rhodium, palladium, and platinum, which are commonly used in asymmetric catalysis. The pathways involved often include the formation of metal-ligand complexes that facilitate enantioselective transformations .
Comparison with Similar Compounds
Similar Compounds
(Rax,S,S)-F12-C3-TunePhos: Another chiral diphosphine ligand with similar applications in asymmetric catalysis.
Cy-StackPhim: A modified version of StackPhim with a different backbone structure, used in enantioselective borylation reactions.
Uniqueness
(Rax,S,S)-C3-ACBP stands out due to its high regio- and enantioselectivity in hydrosulfonylation reactions. Its ability to achieve high yields and enantiomeric excess under mild conditions makes it a valuable tool in organic synthesis. Additionally, its versatility in various chemical reactions and applications in multiple fields highlights its unique properties compared to other chiral ligands .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-11(2)19-13-6-4-8-17-15(13)14-12(18-10)5-3-7-16-14/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
KXYKYBDKKIXWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















